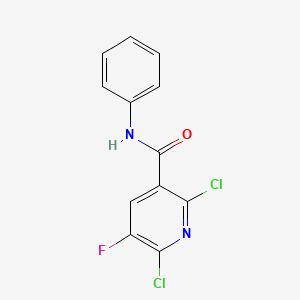

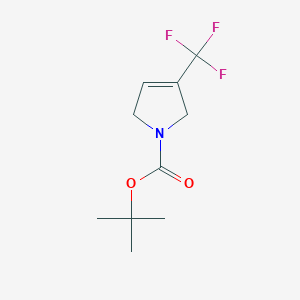

叔丁基3-(三氟甲基)-2,5-二氢-1H-吡咯-1-羧酸酯

描述

Synthesis Analysis

The synthesis of related compounds often involves the use of trifluoromethyl groups. For example, the synthesis of a new trifluoromethylation was developed using a Corey–Chaykovsky epoxidation/ring-expansion reaction of trifluoromethyl ketones . Another method involves the synthesis of a new phthalonitrile via a six-step route, which started with a regiospecific iodination, followed by CuI-catalyzed trifluoromethylation .Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl compounds are diverse. Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . The reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants has been proposed .科学研究应用

燃料含氧剂的环境行为和归趋

燃料含氧剂,如叔丁基甲醚(MTBE),一种在结构上与叔丁基3-(三氟甲基)-2,5-二氢-1H-吡咯-1-羧酸酯类似的化合物,已对其环境行为和归趋进行了广泛的研究。这些化合物用于提高汽油的辛烷值,并通过减少车辆排放来改善空气质量。然而,它们释放到环境中引起了人们的担忧,因为它们有可能污染水源。研究表明,MTBE在水中溶解度很大,并且在水中抗生物降解,使其成为一种持久性环境污染物。它在环境中的存在主要是由于溢出、地下储罐泄漏和大气沉降。这种行为强调了了解类似叔丁基化合物环境归趋的重要性,以及需要采取有效措施防止它们释放到环境中的必要性(Squillace 等,1997)。

分解和转化技术

对 MTBE 等燃料含氧剂的分解和转化的研究探索了减轻其环境影响的创新方法。一项研究重点关注在冷等离子体反应器中添加氢来分解 MTBE,展示了一种将 MTBE 转化为甲烷、乙烯和乙烷等危害较小物质的方法。这种方法不仅解决了从环境中去除 MTBE 的问题,还为将这些化合物循环利用或重新用于更简单、危害较小的化学品提供了一条潜在途径。为此目的使用射频 (RF) 等离子体反应器体现了环境科学与技术之间的交叉,为应对持久性有机污染物提供了新的策略(Hsieh 等,2011)。

通过亚磺酰亚胺合成 N-杂环化合物

叔丁基磺酰胺(一种在功能上与叔丁基化合物相关的化合物)在胺及其衍生物的对映选择性合成中的应用凸显了叔丁基基团在有机合成中的多功能性。这种方法促进了结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物的生产,这些衍生物在药物和天然产物开发中具有重要意义。该方法提供了一条合成 N-杂环化合物的途径,N-杂环化合物是许多生物活性化合物中的核心结构,证明了叔丁基及其衍生物在推进合成有机化学和药物发现中的关键作用(Philip 等,2020)。

未来方向

The future directions in the field of trifluoromethylation reactions involve the exploration of new nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 . This could lead to further improvements in the field of trifluoromethylation reactions, improving the propensity towards further development of agrochemical drugs .

作用机制

Target of Action

Compounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities

Mode of Action

It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Compounds with the trifluoromethyl group have been involved in various biochemical processes . More research is needed to summarize the affected pathways and their downstream effects for this specific compound.

Pharmacokinetics

The trifluoromethyl group has been found to improve lipophilic efficiency (lipe) and metabolic stability , which could impact the bioavailability of this compound.

Result of Action

Compounds with the trifluoromethyl group have been found to exhibit various pharmacological activities

Action Environment

The trifluoromethyl group has been found to improve metabolic stability , which could be influenced by environmental factors. More research is needed to discuss this aspect.

属性

IUPAC Name |

tert-butyl 3-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NO2/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13/h4H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTGKLCSSXKVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=C(C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3042909.png)

![2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethan-1-one](/img/structure/B3042910.png)

![1-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B3042912.png)

![2-[[5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3042913.png)

![N1-[4-(tert-butyl)phenyl]-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042914.png)

![[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B3042919.png)

![[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B3042920.png)

![N-(2,6-dichloropyridin-3-yl)-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3042930.png)